(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride
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Overview
Description
(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[321]octan-4-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a dioxabicyclo octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine typically involves the use of transaminase enzymes. These enzymes are capable of reducing (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one with high selectivity . The process involves the use of polynucleotides encoding the transaminase enzymes, host cells capable of expressing these enzymes, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of immobilized biocatalysis techniques. This method allows for the efficient and scalable synthesis of the compound by utilizing immobilized enzymes in a controlled environment .
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one: A precursor in the synthesis of the target compound.
8-azabicyclo[3.2.1]octane: A related bicyclic compound with similar structural features.
Uniqueness
(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine is unique due to its specific stereochemistry and the presence of a dioxabicyclo octane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-6-3-2-5-4-9-7(6)10-5;/h5-8H,2-4H2,1H3;1H/t5-,6+,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGZPBXRUUKEDS-VWZUFWLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2COC1O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H]2CO[C@@H]1O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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